2,4,5-Trichlorobenzenesulfonyl fluoride
CAS No.: 26120-89-8
Cat. No.: VC14018948
Molecular Formula: C6H2Cl3FO2S
Molecular Weight: 263.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26120-89-8 |
|---|---|
| Molecular Formula | C6H2Cl3FO2S |
| Molecular Weight | 263.5 g/mol |
| IUPAC Name | 2,4,5-trichlorobenzenesulfonyl fluoride |
| Standard InChI | InChI=1S/C6H2Cl3FO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H |
| Standard InChI Key | ZIBJZUAQAYUYHE-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)F |
Introduction
Structural and Physicochemical Properties
2,4,5-Trichlorobenzenesulfonyl fluoride belongs to the benzenesulfonyl fluoride family, where the sulfonyl fluoride (–SO₂F) group confers unique electrophilic reactivity. The chlorine substituents enhance the compound’s stability and direct subsequent substitution reactions. Key physicochemical properties include:
The sulfonyl fluoride group’s resistance to hydrolysis under physiological conditions (compared to sulfonyl chlorides) makes it advantageous for applications requiring prolonged stability .
Synthesis Methodologies
Electrochemical Oxidative Fluorination
Recent advances in electrochemical synthesis offer a greener alternative. A biphasic system comprising acetonitrile and 1 M HCl, with KF as the fluoride source and graphite/stainless steel electrodes, enables efficient conversion of thiols or disulfides to sulfonyl fluorides . For example, 4-(trifluoromethyl)thiophenol undergoes anodic oxidation to a disulfide intermediate, which is subsequently fluorinated via radical-mediated pathways (Figure 1) . This method achieves yields up to 74% under optimized conditions and reduces reliance on costly fluorinating agents like Selectfluor .
Applications in Chemical Biology and Drug Discovery
Covalent Protein Modification
Sulfonyl fluorides are privileged warheads in activity-based protein profiling (ABPP) due to their balanced reactivity and biocompatibility . They selectively modify serine, threonine, lysine, and tyrosine residues in enzymatic active sites, enabling target identification and inhibitor development . For instance, Shannon et al. demonstrated that sulfonyl fluoride probes covalently label serine hydrolases, facilitating the study of protease function .
Agrochemical Development
Chlorinated sulfonyl fluorides serve as intermediates in synthesizing herbicides and fungicides. The electron-withdrawing chlorine substituents enhance the reactivity of the sulfonyl fluoride group, enabling efficient coupling with heterocyclic amines or alcohols to yield bioactive molecules.
Mechanistic Insights and Reaction Optimization
Radical Pathways in Electrochemical Fluorination
Kinetic studies reveal that disulfide intermediates undergo anodic oxidation to radical cations, which react with nucleophilic fluoride to form sulfenyl fluorides (Figure 3E) . Subsequent oxidations yield sulfonyl fluorides, with mass transfer limitations in batch reactors addressed by microflow systems that enhance surface-to-volume ratios . For example, reaction times drop from 45 minutes (batch) to 5 minutes (flow) for analogous substrates .
Hydrolytic Stability and Byproduct Formation
The primary byproduct in sulfonyl fluoride synthesis is sulfonic acid, arising from disulfide oxidation or hydrolysis . Acidic conditions (e.g., 1 M HCl) suppress hydrolysis but require careful pH control to prevent equipment corrosion .
Future Directions and Challenges
Expanding Substrate Scope
Current methods focus on simple aryl thiols or bromides. Adapting these protocols to highly halogenated substrates like 2,4,5-trichlorobenzenesulfonyl fluoride may require tailored catalysts or solvents to mitigate steric hindrance from chlorine substituents.
Green Chemistry Innovations
Electrochemical and flow-based approaches reduce waste and energy consumption compared to classical methods . Scaling these technologies for industrial production remains a priority.
Toxicological Profiling
While 2,4,5-trichlorobenzenesulfonyl fluoride is labeled for research use only, systematic toxicity studies are lacking. Evaluating its environmental persistence and bioaccumulation potential is critical for safe handling.
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